molecular formula C15H19NOS3 B13906889 3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

Cat. No.: B13906889
M. Wt: 325.5 g/mol
InChI Key: OUULISBHYUWCGA-CYBMUJFWSA-N
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Description

3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is a complex organic compound that features a thiazolidine ring, a phenylsulfanyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a cysteine derivative with a carbonyl compound, followed by the introduction of the phenylsulfanyl group via nucleophilic substitution. The final step involves the addition of the propanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with various biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylsulfanylpropan-1-ol
  • 3-phenylsulfanylpropan-1-one
  • 4-phenylsulfanylthiazolidine

Uniqueness

3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is unique due to its combination of a thiazolidine ring and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19NOS3

Molecular Weight

325.5 g/mol

IUPAC Name

3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

InChI

InChI=1S/C15H19NOS3/c1-11(2)13-10-20-15(18)16(13)14(17)8-9-19-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1

InChI Key

OUULISBHYUWCGA-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1C(=O)CCSC2=CC=CC=C2

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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